Methyl 2-allyl-3-nitrobenzoate
Description
Contextualization of Nitroaromatic Compounds in Modern Organic Chemistry
Nitroaromatic compounds, which feature one or more nitro groups (–NO2) attached to an aromatic ring, are a cornerstone of modern organic chemistry. acs.org The nitro group is strongly electron-withdrawing, a property that significantly influences the electronic environment of the aromatic ring. lasalle.edunumberanalytics.com This electronic effect deactivates the ring towards electrophilic aromatic substitution, making such reactions slower than on unsubstituted benzene (B151609), and directs incoming electrophiles primarily to the meta position. lasalle.edulibretexts.org Conversely, the electron-deficient nature of the ring facilitates nucleophilic aromatic substitution, a reaction that is difficult to achieve with electron-rich aromatic systems. numberanalytics.com
The vast majority of these compounds are synthetic and serve as crucial intermediates in the production of a wide array of commercially important substances. acs.org Their applications span numerous industries, where they are used as starting materials for dyes, agrochemicals, pharmaceuticals, and explosives. quora.com The reduction of the nitro group to an amino group (–NH2) is a particularly vital transformation, providing access to anilines, which are foundational building blocks for countless other molecules. quora.com
Overview of Benzoate (B1203000) Ester Functionality in Chemical Synthesis
Benzoate esters are a class of organic compounds derived from the condensation of benzoic acid and an alcohol. The ester functional group (–COOR) itself is a key feature in the landscape of organic synthesis. Methyl benzoate, for example, is commonly synthesized through the Fischer esterification of benzoic acid with methanol (B129727), using a strong acid catalyst like sulfuric acid. chemhume.co.uk
In synthetic chemistry, the benzoate ester group can serve multiple roles. It can act as a protecting group for carboxylic acids or alcohols, and its carbonyl group can undergo nucleophilic acyl substitution. Furthermore, the ester group is a deactivating, meta-directing group in electrophilic aromatic substitution, albeit less strongly deactivating than a nitro group. quora.comchemhume.co.uk This directing effect is an important consideration in the synthesis of polysubstituted aromatic compounds.
Unique Aspects and Potential Research Avenues of the Allyl Substituent in Nitrobenzoates
The presence of an allyl group (–CH2–CH=CH2) on a nitrobenzoate framework, as in Methyl 2-allyl-3-nitrobenzoate, introduces a distinct reactive site and unique electronic and steric considerations. The allyl group itself is known to be an activating, ortho/para-directing group in electrophilic aromatic substitution. wikipedia.org This is attributed to the ability of its π-bond to stabilize the carbocation intermediate (the Wheland intermediate) through resonance.
The juxtaposition of a strongly deactivating, meta-directing nitro group and a potentially activating, ortho/para-directing allyl group on the same aromatic ring presents an interesting chemical puzzle. Research into the solvolysis of allylic p-nitrobenzoates has shown that the allylic double bond can significantly enhance reaction rates by stabilizing the formation of an incipient allylic carbocation. acs.orguni-muenchen.de This suggests that the allyl group in this compound could participate in reactions independent of the aromatic ring, such as addition reactions at the double bond or substitution at the allylic position.
Potential research could therefore explore the regioselectivity of further aromatic substitutions, investigating the competing directing effects of the three distinct substituents (allyl, nitro, and methyl ester). Furthermore, the reactivity of the allyl group's double bond in the presence of the strongly electron-withdrawing nitro group is a key area for investigation. Studies could probe whether reactions like oxidation, reduction, or addition to the double bond are feasible without affecting the nitro or ester functionalities.
Research Objectives and Scope for this compound
Given the unique combination of functional groups, a systematic investigation of this compound would be a valuable endeavor in synthetic chemistry. The primary research objectives would be to develop an efficient and regioselective synthesis for the compound. A typical synthetic pathway might involve the nitration and subsequent allylation of a suitable benzoic acid derivative. vulcanchem.com
Following a successful synthesis, the next objective would be a thorough characterization of the molecule's physical and chemical properties. This would include determining key data points such as melting point, boiling point, and spectroscopic signatures (NMR, IR, Mass Spectrometry).
The core of the research would then focus on exploring the compound's reactivity. This would involve:
Investigating the selective transformation of each functional group. For example, could the nitro group be reduced to an amine, the ester hydrolyzed to a carboxylic acid, or the allyl group oxidized or halogenated, all while leaving the other groups intact?
Examining its utility as a building block for more complex molecules. The three functional groups offer multiple handles for subsequent chemical modifications, making it a potentially versatile scaffold for synthesizing novel heterocyclic compounds or other polyfunctional molecules.
Studying the interplay of the substituent effects on further aromatic substitution reactions to understand the governing principles of regioselectivity in such a complexly substituted system.
Chemical Properties and Data
While specific experimental data for this compound is not widely available in public databases, we can infer its likely properties and present data for closely related structures. For comparison, data for Methyl 2-methyl-3-nitrobenzoate is provided below.
Physicochemical Properties of a Related Compound: Methyl 2-methyl-3-nitrobenzoate
| Property | Value | Source |
|---|---|---|
| CAS Number | 59382-59-1 | sigmaaldrich.com |
| Molecular Formula | C₉H₉NO₄ | sigmaaldrich.com |
| Molecular Weight | 195.17 g/mol | sigmaaldrich.com |
| Appearance | White to Brown powder to crystal | tcichemicals.com |
| Melting Point | 62-65 °C | sigmaaldrich.com |
| Solubility | Soluble in methanol | chemicalbook.com |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H11NO4 |
|---|---|
Molecular Weight |
221.21 g/mol |
IUPAC Name |
methyl 3-nitro-2-prop-2-enylbenzoate |
InChI |
InChI=1S/C11H11NO4/c1-3-5-8-9(11(13)16-2)6-4-7-10(8)12(14)15/h3-4,6-7H,1,5H2,2H3 |
InChI Key |
SEQDFNXYFVCURI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C(=CC=C1)[N+](=O)[O-])CC=C |
Origin of Product |
United States |
Synthetic Methodologies for Methyl 2 Allyl 3 Nitrobenzoate and Analogues
Retrosynthetic Analysis of Methyl 2-allyl-3-nitrobenzoate
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, the primary disconnection points involve the ester, nitro, and allyl functional groups.
A logical first disconnection is at the ester linkage via a C-O bond cleavage. This suggests that the target molecule can be synthesized from 2-allyl-3-nitrobenzoic acid and methanol (B129727) through an esterification reaction. This is a common and reliable transformation.
Further deconstruction of 2-allyl-3-nitrobenzoic acid involves considering the introduction of the aromatic substituents. The nitro group is typically installed via an electrophilic aromatic substitution (EAS) reaction, specifically nitration. This leads to the precursor 2-allylbenzoic acid. Alternatively, the synthesis could begin with nitration of a different precursor, followed by the introduction of the allyl group.
Another key retrosynthetic step is the disconnection of the allyl group's C-C bond to the aromatic ring. This suggests a precursor like a methyl 3-nitrobenzoate derivative that could be allylated, although this is a less common approach for this specific substitution pattern. The most plausible synthetic precursors identified through this analysis are methyl 2-allylbenzoate (for direct nitration) or 2-allyl-3-nitrobenzoic acid (for esterification).
Direct Synthesis Routes via Electrophilic Aromatic Substitution (Nitration of Methyl 2-allylbenzoate)
The most direct method for synthesizing this compound is the electrophilic aromatic substitution (EAS) nitration of methyl 2-allylbenzoate. This reaction involves introducing a nitro group (–NO2) onto the aromatic ring using a nitrating agent. rsc.org
The standard procedure involves treating the substrate, methyl 2-allylbenzoate, with a nitrating mixture composed of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). rsc.orgma.edu The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly reactive nitronium ion (NO₂⁺), which is the active electrophile in the reaction. ma.eduaiinmr.com The nucleophilic π-electron system of the benzene (B151609) ring then attacks the nitronium ion. aiinmr.com The reaction is typically performed at low temperatures to control the exothermic nature of the reaction and to minimize the formation of byproducts. rsc.orgyoutube.com
Mechanism and Regioselectivity Considerations (meta-directing effect of ester)
The mechanism for the nitration of methyl 2-allylbenzoate follows the general two-step process for electrophilic aromatic substitution:
Electrophilic Attack : The π electrons of the aromatic ring attack the nitronium ion (NO₂⁺) to form a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. mnstate.edugrabmyessay.com
Deprotonation : A weak base, such as the HSO₄⁻ ion or a water molecule, removes a proton from the carbon atom bearing the new nitro group, restoring the ring's aromaticity. aiinmr.com
The position of the incoming nitro group (regioselectivity) is dictated by the directing effects of the substituents already present on the benzene ring: the methyl ester (–COOCH₃) and the allyl (–CH₂CH=CH₂) groups.
Methyl Ester Group (–COOCH₃) : This group is strongly electron-withdrawing due to both induction and resonance. It deactivates the ring towards electrophilic attack and is a meta-director. rsc.orgechemi.com This means it directs incoming electrophiles to the positions meta (C3 and C5) to itself.
Allyl Group (–CH₂CH=CH₂) : As an alkyl group, the allyl group is electron-donating and activates the ring. It is an ortho, para-director. For the starting material, methyl 2-allylbenzoate, the positions ortho to the allyl group are C1 and C3, and the para position is C6.
In the case of methyl 2-allylbenzoate, the directing effects of the two groups are cooperative in guiding the nitration to the C3 position. The C3 position is both meta to the deactivating ester group and ortho to the activating allyl group. This reinforcement of directing effects makes the formation of this compound the major product.
Optimization of Reaction Conditions and Reagent Systems
Optimizing reaction conditions is crucial for maximizing the yield of the desired product and minimizing side reactions, such as dinitration or oxidation of the allyl group. youtube.com Key parameters that are typically optimized include temperature, reaction time, and the ratio of reagents. The reaction is highly exothermic, and careful temperature control is essential. echemi.com
Below is a table summarizing typical conditions used for the analogous nitration of methyl benzoate (B1203000), which serve as a starting point for the optimization of methyl 2-allylbenzoate nitration.
| Parameter | Condition | Purpose / Rationale |
| Nitrating Agent | Conc. HNO₃ / Conc. H₂SO₄ | Generates the active electrophile, the nitronium ion (NO₂⁺). ma.edu |
| Temperature | 0 to 15 °C | Controls the exothermic reaction, prevents over-nitration and formation of byproducts. rsc.orggrabmyessay.comorgsyn.org |
| Addition Method | Slow, dropwise addition of nitrating mixture | Maintains low temperature and prevents localized overheating. rsc.orgsouthalabama.edu |
| Reaction Time | 15-30 minutes | Allows the reaction to proceed to completion after the addition of reagents. rsc.orgorgsyn.org |
| Workup | Pouring reaction mixture onto ice | Quenches the reaction and precipitates the solid product. ma.edusouthalabama.educhegg.com |
| Purification | Recrystallization (e.g., from methanol or ethanol) | Removes impurities, such as other nitro-isomers or unreacted starting material. ma.eduorgsyn.orgsavemyexams.com |
This table is generated based on data from multiple sources detailing the nitration of methyl benzoate. rsc.orgma.edugrabmyessay.comorgsyn.orgsouthalabama.educhegg.comsavemyexams.com
Synthesis via Functional Group Interconversion on Precursor Molecules
An alternative to direct nitration of the ester is to perform the nitration and esterification steps in a different order. This involves the synthesis and manipulation of precursor molecules where the functional groups are introduced sequentially.
Esterification of 2-allyl-3-nitrobenzoic Acid
This synthetic route involves the esterification of 2-allyl-3-nitrobenzoic acid as the final step. The most common method for this transformation is the Fischer esterification. This reaction involves heating the carboxylic acid with an excess of the alcohol (methanol, in this case) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). truman.edu
The reaction is an equilibrium process, and to drive it towards the product (the ester), an excess of methanol is typically used. truman.edu The water produced during the reaction can be removed to further shift the equilibrium. It is crucial that the starting 2-allyl-3-nitrobenzoic acid is completely dry, as any water present will hinder the forward reaction. truman.edu Alternatively, solid acid catalysts are being developed to replace traditional liquid acids, offering advantages in terms of recovery and reduced waste. mdpi.com
Nitration of 2-allylbenzoic Acid Derivatives Followed by Esterification
This multi-step approach first involves the nitration of 2-allylbenzoic acid. chemhume.co.uk Similar to the direct nitration of the ester, this step is an electrophilic aromatic substitution. The carboxylic acid group (–COOH) is also an electron-withdrawing, deactivating, and meta-directing substituent. quora.com Therefore, the nitration of 2-allylbenzoic acid would also be expected to yield the 3-nitro derivative as the major product due to the cooperative directing effects of the allyl and carboxyl groups.
Introduction of the Allyl Group onto Substituted Methyl Nitrobenzoates
The functionalization of substituted methyl nitrobenzoates with an allyl group is a challenging yet critical transformation for creating analogues of this compound. The presence of a deactivating nitro group and a meta-directing methyl ester group on the aromatic ring influences the reactivity and regioselectivity of the allylation reaction. Key strategies employed for this purpose include palladium-catalyzed reactions and phase-transfer catalysis.
Palladium-Catalyzed Allylation: Palladium catalysis is a cornerstone of modern organic synthesis for forming C-C bonds. In the context of allylation, methods like the Tsuji-Trost reaction are prominent. However, direct C-H allylation of an electron-deficient aromatic ring presents a significant challenge. Research into palladium-catalyzed asymmetric allylic alkylation (AAA) has expanded the scope of nucleophiles that can be used, which could be adapted for precursors to the target molecule. nih.gov For instance, a suitably functionalized methyl nitrobenzoate derivative could act as a nucleophile in a palladium-catalyzed reaction with an allyl electrophile. The development of specialized ligands is crucial to facilitate the catalytic cycle and achieve high yields and selectivity. nih.gov Another approach involves the allylation of related nitroalkanes, which could be strategic precursors to the final aromatic compound. nycu.edu.tw
Phase-Transfer Catalysis (PTC): Phase-transfer catalysis is a powerful technique for reacting substances located in different immiscible phases, such as an aqueous phase and an organic phase. researchpublish.com This methodology is recognized as an environmentally benign and efficient approach for organic synthesis. rsc.org In the synthesis of this compound analogues, PTC can facilitate the allylation of a carbon acid precursor in the presence of a base. A phase-transfer catalyst, typically a quaternary ammonium (B1175870) or phosphonium salt, transports an anion from the aqueous phase to the organic phase where it can react with an allyl halide. researchpublish.comrsc.org This method is advantageous due to its mild reaction conditions, simple experimental setup, and applicability to a wide range of substrates. nih.gov For example, the alkylation of sodium benzoate has been successfully demonstrated using various quaternary ammonium and phosphonium salts as catalysts. researchpublish.com A similar principle could be applied to a carbanion precursor of this compound.
Table 1: Methodologies for Introduction of an Allyl Group
| Methodology | Catalyst/Reagents | General Substrate | Key Features |
| Palladium-Catalyzed Allylic Alkylation | Palladium source (e.g., Pd₂(dba)₃), Chiral Ligand, Base (e.g., Cs₂CO₃) | Aromatic or heteroaromatic nucleophiles | Enables asymmetric synthesis; reaction conditions can be tuned by varying ligands and bases. nih.gov |
| Phase-Transfer Catalysis (PTC) | Quaternary Ammonium Salts (e.g., TBAB), Base (e.g., K₂CO₃, NaOH), Allyl Halide | Carbon acids, phenols, benzoates | Environmentally friendly with high efficiency under mild conditions; suitable for large-scale synthesis. nih.gov |
Green Chemistry Approaches in this compound Synthesis
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net In the synthesis of specialized chemicals like this compound, these principles can be applied by using alternative energy sources, greener solvents, and catalytic systems that enhance efficiency and minimize waste.
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a significant tool in green chemistry, offering a powerful alternative to conventional heating methods. rasayanjournal.co.in By directly coupling with polar molecules in the reaction mixture, microwaves provide rapid and uniform heating, which can dramatically reduce reaction times from hours to minutes. researchgate.netnih.gov This efficiency often leads to higher product yields, improved purity, and reduced energy consumption. researchgate.net The application of microwave-assisted organic synthesis (MAOS) is particularly beneficial for reactions that are slow under conventional conditions, and it has been successfully used for the synthesis of various nitro compounds and N-substituted 5-nitroanthranilic acid derivatives. researchgate.netelsevierpure.com
Ionic Liquids as Green Solvents: Ionic liquids (ILs) are salts with low melting points, often considered "green" solvents due to their negligible vapor pressure, high thermal stability, and potential for recyclability. nih.gov They can serve as both the solvent and catalyst in a reaction, influencing reaction rates and selectivity. researchgate.netsioc-journal.cn For the synthesis of this compound, using an ionic liquid could circumvent the need for volatile organic compounds (VOCs), which are often toxic and environmentally harmful. nih.gov The tunable nature of ILs, achieved by modifying their cation and anion components, allows for the design of a solvent system optimized for a specific reaction, such as allylation.
Phase-Transfer Catalysis as an Inherently Green Method: As mentioned previously, phase-transfer catalysis is not only an effective synthetic tool but also aligns well with the principles of green chemistry. PTC systems often use water as a solvent and inexpensive, benign inorganic bases. rsc.org The catalytic nature of the process means only a small amount of the transfer agent is needed, and the mild reaction conditions contribute to lower energy consumption. This approach minimizes the use of hazardous organic solvents and reduces the generation of waste streams, making it a sustainable choice for industrial applications. researchpublish.comrsc.org
Table 2: Comparison of Conventional and Green Synthetic Approaches
| Parameter | Conventional Approach | Green Chemistry Approach |
| Heating Method | Oil bath, heating mantle (hours) | Microwave irradiation (minutes) rasayanjournal.co.innih.gov |
| Solvent | Volatile Organic Compounds (VOCs) like Toluene, Dichloromethane | Ionic Liquids, Water (with PTC) researchpublish.comnih.gov |
| Catalysis | Stoichiometric reagents | Catalytic amounts (e.g., PTC, Palladium catalysts) nih.govrsc.org |
| Energy Efficiency | Lower; significant heat loss to the environment | Higher; direct energy transfer to reactants researchgate.net |
| Waste Generation | Often higher due to solvent use and side reactions | Minimized through solvent recycling and higher reaction selectivity |
Chemical Reactivity and Mechanistic Investigations of Methyl 2 Allyl 3 Nitrobenzoate
Reactivity of the Nitro Group
The nitro group is a powerful electron-withdrawing substituent that profoundly influences the reactivity of the aromatic ring. It deactivates the ring towards electrophilic aromatic substitution while activating it for nucleophilic attack. Its own reduction offers a pathway to various nitrogen-containing functional groups.
Reductions: Formation of Amino and Hydroxylamino Derivatives
The reduction of the nitro group in aromatic compounds is a fundamental transformation, yielding products that depend on the chosen reagents and reaction conditions. numberanalytics.com Vigorous reduction typically leads to the corresponding aniline (B41778), while milder conditions can afford the intermediate hydroxylamine (B1172632).
For Methyl 2-allyl-3-nitrobenzoate, complete reduction converts the nitro group to an amine, yielding Methyl 2-allyl-3-aminobenzoate. This transformation can be achieved using various methods, including catalytic hydrogenation or treatment with metals in acidic media. wikipedia.org
Partial reduction to the hydroxylamino derivative, Methyl 2-allyl-3-(hydroxylamino)benzoate, is a more delicate process. Specific reagents and conditions are required to halt the reduction at this intermediate stage. numberanalytics.comwikipedia.org Aryl hydroxylamines are valuable synthetic intermediates, but their isolation can be challenging as they are often readily reduced further to amines or may undergo rearrangement. mdpi.comresearchgate.net Research has shown that chemoselective reduction of aromatic nitro compounds to their corresponding hydroxylamines can be achieved using methods like catalytic systems with rhodium or Raney nickel in the presence of hydrazine (B178648) at controlled temperatures, or through biocatalysis with baker's yeast for substrates with electron-withdrawing groups. wikipedia.orgrsc.org
Table 1: Selected Methods for the Reduction of Aromatic Nitro Groups
| Product Type | Reagent/System | Typical Conditions | Reference |
|---|---|---|---|
| Amine | H₂, Pd/C | H₂ gas, Palladium on Carbon catalyst, various solvents | numberanalytics.comwikipedia.org |
| Amine | Fe, HCl | Iron metal in the presence of a strong acid like HCl | wikipedia.org |
| Amine | SnCl₂, HCl | Tin(II) chloride in hydrochloric acid | wikipedia.org |
| Hydroxylamine | Zn, NH₄Cl | Zinc dust in an aqueous solution of ammonium (B1175870) chloride | wikipedia.org |
| Hydroxylamine | Raney Ni, N₂H₄ | Raney nickel catalyst with hydrazine at 0-10 °C | wikipedia.org |
| Hydroxylamine | Baker's Yeast | Biocatalytic reduction for activated nitroaromatics | rsc.org |
Nucleophilic Aromatic Substitution (SNAr) on Nitroaromatics
The nitro group strongly activates an aromatic ring towards nucleophilic aromatic substitution (SNAr) by stabilizing the negatively charged intermediate (a Meisenheimer complex) through resonance. This effect is most pronounced when the nitro group is positioned ortho or para to a suitable leaving group.
In the case of this compound, the nitro group is at the 3-position. This positioning activates the C2 and C4 positions for nucleophilic attack. The molecule itself does not possess a typical leaving group like a halide at these positions. However, if a related substrate, such as Methyl 2-fluoro-3-nitrobenzoate, were used, the fluorine atom at C2 would be highly susceptible to displacement by nucleophiles. For instance, studies have shown that ethyl 2-fluoro-3-nitrobenzoate reacts readily with N-heterocycles like 2-methylindole (B41428) in the presence of a base to form C-N coupled biaryl atropisomers in high yield at room temperature. This highlights the potent activating effect of an ortho-nitro group in SNAr reactions.
Therefore, while this compound itself is not primed for a direct SNAr reaction, its electronic structure makes its aromatic core highly activated for such transformations should a leaving group be present at the C2 or C4 position.
Photochemical Reactions Involving the Nitro Group
The photochemistry of nitroaromatic compounds is complex and can lead to a variety of transformations. Upon absorption of UV light, the nitro group can be promoted to an excited state (n→π* or π→π*), which exhibits different reactivity from the ground state. hhrc.ac.in One of the classic photochemical reactions of ortho-substituted nitrobenzenes is intramolecular hydrogen abstraction. For compounds with a benzylic C-H bond ortho to the nitro group (o-nitrobenzyl systems), irradiation often leads to abstraction of a benzylic hydrogen by the excited nitro group, forming an aci-nitro intermediate that can rearrange to yield various products. researchgate.net
For this compound, a similar intramolecular hydrogen abstraction from the allylic position is a plausible pathway. This would generate a diradical intermediate that could lead to cyclization or other rearrangements. Furthermore, the presence of the allyl group's π-system introduces other possibilities. Excited-state nitroaromatics are known to have significant triplet state quantum yields and can participate in cycloaddition reactions with alkenes. researchgate.net This could potentially lead to an intramolecular [2+2] photocycloaddition between the excited nitro group and the adjacent allyl double bond, forming complex heterocyclic structures. The high reactivity of allyl groups when exposed to light can also lead to cleavage or polymerization. researchgate.net
Reactivity of the Allyl Group
The allyl group provides a site of unsaturation that is amenable to a wide range of addition and transformation reactions, independent of the aromatic system.
Olefin Metathesis Reactions
The terminal double bond of the allyl group is an excellent substrate for olefin metathesis reactions, a powerful tool for C-C bond formation catalyzed by transition metal complexes, such as those based on ruthenium (e.g., Grubbs' catalysts) or molybdenum. harvard.edu The two primary types of metathesis applicable here are cross-metathesis (CM) and ring-closing metathesis (RCM).
Cross-Metathesis (CM): This reaction involves the intermolecular exchange of substituents between two different olefins. The allyl group of this compound can be coupled with a variety of other olefins. Terminal olefins like allyl benzene (B151609) are generally classified as "Type I" olefins, which readily undergo self-metathesis but can be effectively cross-coupled with other olefin types, particularly more substituted or electron-deficient "Type II" or "Type III" olefins like acrylates or styrenes. caltech.edu For example, reacting this compound with a partner olefin such as methyl acrylate (B77674) in the presence of a Grubbs catalyst would be expected to yield a new, more functionalized alkene. caltech.educaltech.edu
Ring-Closing Metathesis (RCM): This intramolecular reaction requires a diene to form a cyclic olefin. While this compound itself cannot undergo RCM, a simple modification, such as introducing another terminal alkene into the ester portion of the molecule, would create a suitable diene precursor for RCM, enabling the synthesis of complex macrocycles.
Table 2: Potential Cross-Metathesis (CM) Reactions of the Allyl Group
| CM Partner | Partner Type | Expected Product Structure | Catalyst Example | Reference |
|---|---|---|---|---|
| Styrene | Type I/II | Cinnamyl-type linkage | Grubbs' 2nd Gen. | caltech.edu |
| Methyl Acrylate | Type II | Conjugated ester | Grubbs' 2nd Gen. | caltech.edu |
| Allyl Acetate | Type I | Statistical mixture | Grubbs' 1st Gen. | caltech.edu |
| cis-1,4-Diacetoxy-2-butene | Type I | Substituted butene | Grubbs' 1st Gen. | caltech.edu |
Epoxidation and Dihydroxylation Reactions
The double bond of the allyl group is susceptible to oxidation reactions, primarily epoxidation and dihydroxylation, which install oxygen-containing functional groups.
Epoxidation: This reaction converts the alkene into a three-membered cyclic ether called an epoxide (or oxirane). This is commonly achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). libguides.com The reaction of this compound with m-CPBA would yield Methyl 2-(oxiran-2-ylmethyl)-3-nitrobenzoate. Epoxides are valuable synthetic intermediates that can be opened by various nucleophiles to introduce further functionality. acs.org Asymmetric epoxidation methods, like the Sharpless epoxidation, can be used for allylic alcohols to produce chiral epoxides, although this specific substrate lacks the requisite alcohol for that particular directed reaction. mdpi.com
Dihydroxylation: This reaction adds two hydroxyl (-OH) groups across the double bond to form a vicinal diol. A standard method for this transformation is the use of osmium tetroxide (OsO₄) as a catalyst with a stoichiometric co-oxidant like N-methylmorpholine N-oxide (NMO), a process known as the Upjohn dihydroxylation. libguides.com This reaction proceeds with syn-stereochemistry, meaning both hydroxyl groups add to the same face of the double bond. Applying these conditions to this compound would produce Methyl 2-(2,3-dihydroxypropyl)-3-nitrobenzoate. For asymmetric synthesis, the Sharpless asymmetric dihydroxylation (AD-mix) could be employed to yield an enantiomerically enriched diol. mdpi.comresearchgate.net
Radical Reactions and Polymerization Potential
The allyl group in this compound is a key site for radical reactivity. The hydrogen atoms on the carbon adjacent to the double bond (the allylic position) are susceptible to abstraction by radical initiators. This process forms a resonance-stabilized allylic radical. The unpaired electron in this radical is delocalized across the three-carbon allyl system, which accounts for its relative stability compared to a simple alkyl radical. ucl.ac.uk
This reactivity allows this compound to participate in various radical-mediated transformations. For instance, it can undergo radical addition reactions where a radical species adds across the double bond. nih.gov Furthermore, the presence of the allyl group enables the compound to be incorporated into polymer chains. vulcanchem.comvulcanchem.com In free-radical polymerization, this compound can act as a monomer or comonomer. Studies on similar molecules like allyl benzoate (B1203000) show that it can be copolymerized with other monomers, such as diallyl terephthalate, in the presence of radical initiators. u-tokyo.ac.jp The polymerization of allyl monomers can sometimes be complex, but it offers a route to create cross-linked polymer networks or to introduce the specific functionalities of the benzoate unit into a polymer backbone. u-tokyo.ac.jpresearchgate.net The radical reactivity of the allyl group is a foundational aspect of its potential use in materials science.
Hydrofunctionalization Reactions (Hydroboration, Hydrosilylation, etc.)
Hydrofunctionalization reactions involve the addition of a hydrogen atom and another fragment across the double bond of the allyl group. These reactions are powerful tools for introducing new functional groups with high regioselectivity.
Hydroboration-Oxidation The hydroboration-oxidation of the allyl group in this compound is a two-step process that converts the alkene into an alcohol. masterorganicchemistry.com In the first step, a borane (B79455) reagent (such as borane-THF complex, BH₃·THF, or 9-BBN) adds across the C=C double bond. masterorganicchemistry.com The addition is regioselective, with the boron atom adding to the terminal carbon of the allyl group and the hydrogen atom adding to the internal carbon. This preference, known as anti-Markovnikov selectivity, is driven by both steric and electronic factors; the less-hindered terminal carbon is more accessible to the bulky borane moiety. masterorganicchemistry.com The reaction proceeds via a concerted, syn-addition, where the B-H bond adds to the same face of the double bond.
In the second step, the resulting organoborane intermediate is oxidized, typically using hydrogen peroxide (H₂O₂) and a base like sodium hydroxide (B78521) (NaOH). ambeed.com This step replaces the carbon-boron bond with a carbon-hydroxyl bond, occurring with retention of stereochemistry. The final product is Methyl 2-(3-hydroxypropyl)-3-nitrobenzoate.
Reaction Scheme: Hydroboration-Oxidation
Hydroboration: this compound + BH₃·THF → Organoborane intermediate
Oxidation: Organoborane intermediate + H₂O₂/NaOH → Methyl 2-(3-hydroxypropyl)-3-nitrobenzoate
This sequence provides a reliable method to synthesize the corresponding primary alcohol from the terminal alkene of the allyl group. nih.gov
Hydrosilylation Hydrosilylation involves the addition of a silicon-hydrogen (Si-H) bond across the allyl double bond, typically catalyzed by transition metals, most commonly platinum complexes like Karstedt's catalyst or Speier's catalyst. scirp.orgresearchgate.net The reaction is highly regioselective, favoring the anti-Markovnikov product (β-addition), where the silyl (B83357) group attaches to the terminal carbon atom. scirp.org
The reaction of this compound with a hydrosilane, such as triethoxysilane (B36694) (HSi(OEt)₃) or octahydridosilsesquioxane, in the presence of a platinum catalyst would yield the corresponding γ-silylpropyl derivative. scirp.orgresearchgate.net The efficiency and selectivity of the reaction can be influenced by the choice of catalyst, the substituents on the silicon atom, and the reaction conditions. scirp.orgresearchgate.net While side reactions like isomerization of the double bond can occur, conditions can often be optimized to minimize these pathways. scirp.org
Reaction Scheme: Hydrosilylation
This compound + H-SiR₃ --(Pt catalyst)--> Methyl 3-nitro-2-(3-(trialkylsilyl)propyl)benzoate
Rearrangement Reactions
The structure of this compound allows for the possibility of several types of rearrangement reactions, primarily involving the allyl group.
Allylic Rearrangement An allylic rearrangement, or allylic shift, involves the migration of the double bond within the three-carbon allyl system. lscollege.ac.in This can occur under various conditions, often during nucleophilic substitution reactions (Sₙ1' or Sₙ2'). lscollege.ac.inwikipedia.org In such a process, an incoming nucleophile might attack the γ-carbon (the terminal carbon of the double bond) instead of the α-carbon (the carbon attached to the ring), causing the double bond to shift. The likelihood of this rearrangement depends on factors like steric hindrance at the α-position, the nature of the leaving group (if any), and the reaction conditions. lscollege.ac.inwikipedia.org For this compound, this could be relevant in reactions aiming to functionalize the benzylic position.
Ireland-Claisen Rearrangement While the classic thermal Claisen rearrangement requires an allyl aryl ether, the Ireland-Claisen rearrangement is a variation that proceeds from an allylic ester. wikipedia.org This reaction could potentially be induced from this compound. The process would involve treating the ester with a strong, non-nucleophilic base (like lithium diisopropylamide, LDA) to form a lithium enolate. This intermediate would then be trapped with a silylating agent, such as chlorotrimethylsilane (B32843) (TMSCl), to form a silyl ketene (B1206846) acetal (B89532). Upon gentle heating, this silyl ketene acetal can undergo a nih.govnih.gov-sigmatropic rearrangement to yield a γ,δ-unsaturated silyl ester. Subsequent hydrolysis would provide the corresponding carboxylic acid. This sequence would transform the initial structure into 2-(1-carboxybut-3-en-1-yl)-3-nitrobenzoic acid after workup.
Reactivity of the Ester Group
The methyl ester group is a primary site for nucleophilic acyl substitution, a class of reactions fundamental to its chemical character. The reactivity of the carbonyl carbon is significantly influenced by the electron-withdrawing nitro group on the aromatic ring, which enhances its electrophilicity.
Hydrolysis (Acidic and Basic) to 2-allyl-3-nitrobenzoic Acid
The ester group can be readily hydrolyzed to the corresponding carboxylic acid, 2-allyl-3-nitrobenzoic acid, under either acidic or basic conditions.
Basic Hydrolysis (Saponification) Base-catalyzed hydrolysis is an irreversible process commonly known as saponification. The reaction is typically carried out by heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (NaOH). orgsyn.org The mechanism involves the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate, which then collapses to expel the methoxide (B1231860) ion (⁻OCH₃) as a leaving group, yielding the carboxylic acid. In the basic medium, the carboxylic acid is immediately deprotonated to form the carboxylate salt (sodium 2-allyl-3-nitrobenzoate). A final acidification step with a strong mineral acid (e.g., HCl) is required to protonate the carboxylate and isolate the neutral 2-allyl-3-nitrobenzoic acid. orgsyn.orgquora.com Studies on similar methyl nitrobenzoates show this reaction proceeds efficiently. orgsyn.org
Acidic Hydrolysis Acid-catalyzed hydrolysis is a reversible equilibrium process. quora.com The reaction is typically performed by heating the ester in water with a catalytic amount of a strong mineral acid (e.g., H₂SO₄ or HCl). acs.org The mechanism begins with the protonation of the carbonyl oxygen by the acid catalyst, which significantly increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. After a series of proton transfers, methanol (B129727) is eliminated as the leaving group, and subsequent deprotonation of the carbonyl oxygen regenerates the acid catalyst and yields the final product, 2-allyl-3-nitrobenzoic acid. Due to the reversible nature of the reaction, using a large excess of water can help drive the equilibrium toward the products.
The rate of both acidic and basic hydrolysis is enhanced by the presence of the electron-withdrawing nitro group on the benzene ring, which stabilizes the transition states involved in the nucleophilic attack on the carbonyl carbon. oieau.fr
Transesterification Reactions
Transesterification is the process of converting one ester into another by reacting it with an alcohol in the presence of a catalyst. This compound can be converted to other alkyl or aryl esters through this reaction. The process is an equilibrium, and the reaction is often driven to completion by using a large excess of the new alcohol or by removing the methanol byproduct as it forms.
The reaction can be catalyzed by either acids (e.g., H₂SO₄) or bases (e.g., sodium methoxide). More recently, a variety of metal-based catalysts, such as those involving titanium, zinc, or platinum, have been shown to be effective, often under milder or neutral conditions. rsc.orggoogle.comjst.go.jp For example, zinc compounds are known to catalyze the transesterification of methyl benzoate with various alcohols. google.com The versatility of this reaction allows for the synthesis of a wide range of esters from this compound. However, the reaction rate can be sensitive to steric hindrance; bulkier alcohols like t-butanol may react very slowly or not at all compared to primary alcohols like ethanol (B145695) or butanol. rsc.orgrsc.org
Amidation and Other Nucleophilic Acyl Substitution Reactions
The ester group of this compound can react with amines to form the corresponding amides. This transformation, known as amidation, typically involves heating the ester with a primary or secondary amine. The reaction can be slow and often requires a catalyst or conversion of the amine to a more potent nucleophile.
Direct amidation can be facilitated by various catalytic systems. researchgate.net For instance, reactions can be promoted by strong bases or specialized organocatalysts. nottingham.ac.uk A study on the reductive amination of methyl 4-nitrobenzoate (B1230335) demonstrated its successful conversion to the corresponding amide using morpholine, indicating that the nitro-substituted ring is compatible with these conditions. nottingham.ac.uk
Beyond simple amidation, the ester can undergo nucleophilic acyl substitution with a range of other nucleophiles. The electron-withdrawing nitro group makes the aromatic ring itself susceptible to nucleophilic attack, but the carbonyl carbon of the ester remains a key electrophilic site. dtic.milmdpi.com Reactions with strong nucleophiles like organometallic reagents (e.g., Grignard reagents) would likely lead to the formation of tertiary alcohols after addition to the carbonyl group. Other nucleophiles, such as carbanions, can also react at the ester position in what are known as acylation reactions. researchgate.net
Concerted or Intermolecular Reactions Involving Multiple Functional Groups
The reactivity of this compound is characterized by the interplay of its three distinct functional groups: the nitro group (-NO₂), the allyl group (-CH₂CH=CH₂), and the methyl ester (-COOCH₃), all attached to a benzene ring. The primary transformation this compound undergoes is a reductive cyclization, a powerful reaction for the synthesis of indole (B1671886) derivatives. This reaction is not a single concerted step but rather a multi-step process involving both intermolecular actions (by a reducing agent) and subsequent intramolecular cyclization, showcasing a sophisticated interaction between the functional groups.
The most notable reaction is the reductive cyclization to form methyl 1H-indole-4-carboxylate. This is typically achieved using various reducing agents, such as nickel chloride/sodium borohydride, iron in acetic acid, or through catalytic hydrogenation. researchgate.netmasterorganicchemistry.com The process is initiated by the reduction of the nitro group. This reduction can proceed through several intermediates, such as nitroso (-NO) and hydroxylamine (-NHOH) species, before forming the aniline derivative, methyl 2-allyl-3-aminobenzoate. acs.org
Once the amino group is formed, it acts as an intramolecular nucleophile. The subsequent steps involve the cyclization of the amino group onto the allyl double bond. This intramolecular reaction leads to the formation of the five-membered pyrrole (B145914) ring fused to the benzene ring, which is characteristic of the indole scaffold. The reaction demonstrates a classic example of how the electronic properties of one functional group, once transformed, can trigger a reaction with another group within the same molecule. The ester group, while not directly participating in the bond-forming events of the cyclization, influences the electronic nature of the aromatic ring and the reactivity of the other substituents.
Detailed Mechanistic Studies of Key Transformations
A kinetic isotope effect (KIE) study involves replacing an atom in a reactant with one of its heavier isotopes and measuring the resulting change in reaction rate. wikipedia.orgiupac.org This technique is instrumental in determining whether a particular bond is broken or formed in the rate-determining step of a reaction. libretexts.org For instance, substituting hydrogen with deuterium (B1214612) (a D-KIE) at a position undergoing C-H bond cleavage in the slowest step would result in a significant primary KIE. uprealimager.com
As of now, specific experimental data on the kinetic isotope effects for the reactions of this compound have not been found in a survey of scientific literature. Such studies could, for example, involve deuterating the allyl group to probe the mechanism of the cyclization step.
Transition state analysis involves characterizing the high-energy structure that molecules pass through during a chemical reaction. This can be achieved through computational chemistry (e.g., DFT calculations) or inferred from experimental data like activation parameters. acs.org Analysis of the transition state provides a molecular-level picture of the bond-breaking and bond-forming processes. nih.gov
For the reductive cyclization of this compound, a transition state analysis would be complex, involving the initial reduction steps followed by the intramolecular cyclization. While general mechanisms for similar reactions have been proposed, a detailed computational or experimental analysis of the transition state structures specific to this compound is not currently available in published research.
The identification of reaction intermediates is crucial for confirming a proposed reaction mechanism. Techniques such as NMR, IR, and mass spectrometry are often used to detect and characterize these transient species. wordpress.com In the case of the reductive cyclization of this compound, key intermediates would include the nitroso, hydroxylamine, and the primary amine species. acs.org
While these intermediates are logically inferred as part of the reaction pathway based on the well-established mechanism of nitro group reduction, there is a lack of specific studies in the literature that report their direct spectroscopic observation and characterization during the transformation of this compound.
Advanced Spectroscopic Characterization and Structural Elucidation of Methyl 2 Allyl 3 Nitrobenzoate
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. For Methyl 2-allyl-3-nitrobenzoate, a combination of one-dimensional and two-dimensional NMR experiments would provide unambiguous assignment of all proton and carbon signals.
¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals for the aromatic, allyl, and methyl protons. The three protons on the benzene (B151609) ring will appear in the aromatic region (typically δ 7.0-8.5 ppm). Due to the electron-withdrawing nature of the nitro group and the varied electronic effects of the allyl and ester groups, these protons are expected to be chemically non-equivalent, exhibiting complex splitting patterns (doublets or doublet of doublets). The protons of the allyl group (–CH₂–CH=CH₂) would present a characteristic set of signals. The methylene (B1212753) protons (Ar-CH₂) would likely appear as a doublet, while the vinyl protons would show more complex splitting due to both geminal and vicinal coupling. The methoxy (B1213986) protons (–OCH₃) of the ester group would appear as a sharp singlet, typically in the range of δ 3.8-4.0 ppm. rsc.orgliverpool.ac.ukchemicalbook.com
¹³C NMR Spectroscopy: The ¹³C NMR spectrum is expected to display a total of 11 unique carbon signals, corresponding to each carbon atom in the molecule's asymmetric structure. The carbonyl carbon of the ester group is the most deshielded, appearing at the lowest field (δ 165-175 ppm). rsc.orgdocbrown.info The six aromatic carbons will resonate in the δ 120-150 ppm range. The carbon bearing the nitro group (ipso-carbon) is expected to be significantly deshielded (around 148 ppm), while the other substituted and unsubstituted ring carbons will have shifts influenced by the electronic effects of all three substituents. researchgate.netstackexchange.com The carbons of the allyl group will appear in the olefinic region (δ 115-140 ppm for the C=C carbons) and the aliphatic region (around δ 40 ppm for the -CH₂- carbon). chemicalbook.com The methyl carbon of the ester group will be found at a characteristic upfield position (around δ 52 ppm). rsc.org
Predicted NMR Data Tables
Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic-H | 7.5 - 8.3 | m |
| Allyl-H (-CH=) | 5.8 - 6.1 | m |
| Allyl-H (=CH₂) | 5.0 - 5.3 | m |
| Methoxy-H (-OCH₃) | 3.9 | s |
| Allyl-H (-CH₂-) | 3.4 - 3.6 | d |
Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O (Ester) | ~166 |
| C-NO₂ | ~148 |
| Aromatic C-H & C-allyl, C-COOCH₃ | 124 - 140 |
| =CH (Allyl) | ~135 |
| =CH₂ (Allyl) | ~117 |
| -OCH₃ (Ester) | ~52 |
| -CH₂- (Allyl) | ~40 |
To definitively assign the proton and carbon signals and to establish the connectivity within the molecule, a suite of 2D NMR experiments would be employed. acs.orgslideshare.net
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. It would be crucial for tracing the connectivity within the allyl group's spin system and for identifying which aromatic protons are adjacent to one another.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would allow for the unambiguous assignment of the protonated carbons in the aromatic ring and the allyl group by linking the already identified proton signals to their corresponding carbon signals.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing information about the molecule's three-dimensional structure and preferred conformation. NOESY would be particularly useful in determining the spatial relationship between the allyl group, the nitro group, and the methyl ester group, revealing which groups are oriented on the same side of the aromatic ring. researchgate.net
The rotation around the single bonds connecting the substituents to the aromatic ring (C-C bond of the allyl group and C-C bond of the ester group) and the C-O bond of the ester may be restricted, leading to different stable conformations (rotamers). acs.org Dynamic NMR (DNMR) studies, which involve recording NMR spectra at variable temperatures, could provide insight into these conformational dynamics. unibas.itacs.org By analyzing changes in the line shape of the NMR signals as a function of temperature, it is possible to determine the energy barriers for rotation around these bonds. unibas.itresearchgate.net For instance, at low temperatures, the rotation might be slow enough on the NMR timescale to observe separate signals for different conformers, which would coalesce into averaged signals as the temperature is raised.
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy techniques like IR and Raman are powerful for identifying the functional groups present in a molecule. anton-paar.comazom.comrenishaw.com For this compound, these methods would confirm the presence of the nitro, ester, and allyl moieties.
The IR and Raman spectra are expected to show characteristic absorption bands for the various functional groups. horiba.com
Nitro Group (NO₂): The nitro group will exhibit two strong stretching vibrations. The asymmetric stretch (νas) is expected in the 1550-1475 cm⁻¹ region, and the symmetric stretch (νs) is anticipated between 1360-1290 cm⁻¹. uc.eduorgchemboulder.com These are typically strong bands in the IR spectrum. orientjchem.orgcore.ac.uk
Ester Group (–COOCH₃): The most prominent feature of the ester group is the strong carbonyl (C=O) stretching band, which for an aromatic ester, is expected in the 1730-1715 cm⁻¹ range. ucla.eduorgchemboulder.comspectroscopyonline.com Additionally, two C–O stretching vibrations are expected in the 1300-1000 cm⁻¹ region. orgchemboulder.comresearchgate.net
Allyl Group (–CH₂–CH=CH₂): The allyl group will show a C=C stretching vibration around 1640 cm⁻¹. The =C-H stretching of the vinyl group will appear above 3000 cm⁻¹, while the aliphatic C-H stretching of the CH₂ group will be just below 3000 cm⁻¹. vscht.cz
Aromatic Ring: The benzene ring will have characteristic C=C stretching vibrations in the 1600-1450 cm⁻¹ region and C-H stretching vibrations above 3000 cm⁻¹. uc.eduvscht.cz Out-of-plane (OOP) C-H bending vibrations in the 900-690 cm⁻¹ region can sometimes give clues about the substitution pattern.
Predicted Vibrational Frequencies
| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected Intensity |
| Nitro (Ar-NO₂) | Asymmetric Stretch | 1550 - 1475 | Strong |
| Symmetric Stretch | 1360 - 1290 | Strong | |
| Ester (Ar-COOR) | C=O Stretch | 1730 - 1715 | Strong |
| C-O Stretch | 1300 - 1000 | Medium-Strong | |
| Allyl (-CH=CH₂) | C=C Stretch | ~1640 | Medium |
| =C-H Stretch | >3000 | Medium | |
| Aromatic Ring | C=C Stretch | 1600 - 1450 | Medium-Weak |
| C-H Stretch | >3000 | Medium |
While this compound does not have traditional hydrogen bond donors (like O-H or N-H), it can act as a hydrogen bond acceptor via the oxygen atoms of the nitro and ester groups. The study of its vibrational spectra in various solvents could reveal weak intermolecular interactions. For instance, in a proton-donating solvent, shifts in the C=O and N-O stretching frequencies might be observed, indicating weak hydrogen bonding. Furthermore, analysis of the vibrational spectra in the solid state can provide information about intermolecular interactions within the crystal lattice, which can influence the frequencies and shapes of the absorption bands. researchgate.netacs.orgresearchgate.netsryahwapublications.com Raman spectroscopy, being particularly sensitive to the molecular framework and less so to polar functional groups, can offer complementary information on the skeletal vibrations and how they are affected by crystal packing forces. libretexts.org
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is instrumental in determining the molecular weight and elemental composition of a compound and in elucidating its structure through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, often to within a few parts per million (ppm). This precision allows for the determination of the elemental formula of a molecule by distinguishing between compounds that may have the same nominal mass but different chemical formulas. Techniques such as electrospray ionization (ESI) are commonly used to generate ions for HRMS analysis. rsc.org
For this compound, the molecular formula is C₁₁H₁₁NO₄. The theoretical exact mass can be calculated by summing the masses of its constituent atoms. An experimental HRMS measurement would aim to match this calculated value, thereby confirming the elemental composition. While specific experimental HRMS data for this compound is not widely published, the expected values are presented below. The purity and composition of newly synthesized compounds are routinely verified by HRMS. mdpi.com
| Ion Species | Calculated Exact Mass (Da) | Experimental Mass (Da) | Reference |
|---|---|---|---|
| [M+H]⁺ | 222.0761 | Data not available | mdpi.com |
| [M+Na]⁺ | 244.0580 | Data not available | mdpi.com |
Fragmentation Pathway Analysis (GC-MS, LC-MS/MS)
Fragmentation analysis, typically performed using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), provides structural information by breaking the molecule into smaller, charged fragments. The resulting fragmentation pattern is characteristic of the molecule's structure.
The fragmentation of nitroaromatic compounds is well-documented. researchgate.net Common fragmentation pathways for nitroaromatic compounds include the loss of NO₂ and NO radicals. researchgate.netnih.gov For methyl esters of benzoic acid, characteristic cleavages include the loss of the methoxy group (•OCH₃) or the entire methoxycarbonyl group (•COOCH₃).
In the mass spectrum of this compound, the molecular ion peak [M]⁺ at m/z 221 would be expected. Based on the general fragmentation rules for nitroaromatic esters, several key fragment ions can be predicted. The analysis of these fragments helps to confirm the presence of the allyl, nitro, and methyl ester functional groups and their positions on the benzene ring. nih.govnih.gov The proposed fragmentation pathways are often substantiated by high-resolution mass measurements of the fragment ions. nih.govfu-berlin.de
| Proposed Fragment Ion | m/z (Nominal) | Proposed Neutral Loss |
|---|---|---|
| [M]⁺ | 221 | - |
| [M - OCH₃]⁺ | 190 | •CH₃O |
| [M - NO₂]⁺ | 175 | •NO₂ |
| [M - COOCH₃]⁺ | 162 | •COOCH₃ |
| [M - C₃H₅]⁺ | 180 | •C₃H₅ (allyl) |
| [M - OCH₃ - NO₂]⁺ | 144 | •CH₃O, •NO₂ |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. nih.gov This technique provides precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state, as well as details about intermolecular interactions that stabilize the crystal lattice. nih.gov
While a specific crystal structure determination for this compound is not available in the public domain, the analysis of closely related compounds provides insight into the expected structural features. For instance, the crystal structure of Methyl 2-hydroxy-3-nitrobenzoate has been reported. researchgate.net In this analog, an intramolecular hydrogen bond exists between the hydroxyl and carboxyl groups, contributing to a planar molecular structure. researchgate.net For this compound, one would expect the nitro group and the ester group to be nearly coplanar with the benzene ring to maximize conjugation, while the allyl group would introduce a non-planar element. The crystal packing would likely be stabilized by weak intermolecular interactions.
The crystallographic data for the analogous compound, Methyl 2-hydroxy-3-nitrobenzoate, is presented below as a representative example. researchgate.net
| Parameter | Value | Reference |
|---|---|---|
| Chemical Formula | C₈H₇NO₅ | researchgate.net |
| Crystal System | Monoclinic | |
| Space Group | P2₁/c | |
| a (Å) | 7.612 (1) | |
| b (Å) | 11.716 (2) | |
| c (Å) | 9.656 (2) | |
| β (°) | 101.83 (1) | |
| Volume (ų) | 842.9 (3) | |
| Z (formula units/cell) | 4 | |
| Calculated Density (Mg m⁻³) | 1.554 |
Chiroptical Spectroscopy for Stereochemical Assignment
Chiroptical spectroscopy encompasses techniques like Optical Rotatory Dispersion (ORD) and Electronic Circular Dichroism (ECD), which measure the differential interaction of chiral molecules with left- and right-circularly polarized light. unipi.itspringerprofessional.de These methods are invaluable for assigning the absolute configuration of chiral compounds. nih.gov
This compound is an achiral molecule. It lacks a stereocenter and does not possess any element of chirality, such as axial or planar chirality. Therefore, it does not exhibit optical activity and would be silent in chiroptical spectroscopic measurements like ECD or ORD.
However, chiroptical methods are highly relevant for assigning the stereochemistry of chiral molecules containing a benzoate (B1203000) chromophore. The benzoate sector rule and the exciton (B1674681) chirality method are well-established principles used to correlate the sign of the Cotton effect in the CD spectrum with the absolute configuration of adjacent stereocenters, particularly in alcohols that have been derivatized as benzoates. cdnsciencepub.comresearchgate.net If a chiral center were introduced into the structure of this compound, for example by modification of the allyl group, chiroptical spectroscopy would become an essential tool for its stereochemical elucidation. scilit.com
Computational and Theoretical Investigations of Methyl 2 Allyl 3 Nitrobenzoate
Quantum Chemical Calculations (DFT, ab initio methods)
Quantum chemical calculations are foundational to modern computational chemistry. Methods like Density Functional Theory (DFT) and ab initio calculations are used to solve the Schrödinger equation for a molecule, providing information about its energy and electron distribution. nrel.gov DFT, particularly with functionals like B3LYP, is often chosen for its balance of computational cost and accuracy in predicting the properties of organic molecules. scispace.comresearchgate.netisroset.org Ab initio methods, while more computationally intensive, can offer higher accuracy. These calculations are crucial for understanding molecular structure, stability, and reactivity. researchgate.net
Geometry optimization is a computational process used to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. researchgate.net For a flexible molecule like Methyl 2-allyl-3-nitrobenzoate, this involves not just optimizing bond lengths and angles but also performing a conformational analysis. The primary source of conformational isomerism would be the rotation around the C-C single bonds of the allyl group and the C-O bond of the ester group.
A thorough analysis would involve scanning the potential energy surface by systematically rotating these bonds to identify all stable conformers and the energy barriers between them. The resulting data provides the most likely shapes the molecule will adopt.
Interactive Table 1: Illustrative Optimized Geometric Parameters for the Most Stable Conformer of this compound
This table presents hypothetical data typical of a DFT/B3LYP calculation. Specific values for this molecule require a dedicated computational study.
| Parameter | Type | Atom Involvement | Calculated Value |
| Bond Length | C=O | Carbonyl Group | 1.21 Å |
| Bond Length | C-O | Ester Group | 1.35 Å |
| Bond Length | C-N | Nitro Group | 1.48 Å |
| Bond Length | C=C | Allyl Group | 1.34 Å |
| Bond Angle | O-C=O | Ester Group | 124.5° |
| Bond Angle | O-N-O | Nitro Group | 123.0° |
| Dihedral Angle | C-C-C-C | Allyl-Aromatic Link | -110.2° |
| Dihedral Angle | C-C-O-C | Ester Group | 178.5° |
The electronic structure dictates a molecule's reactivity and optical properties. Frontier Molecular Orbital (FMO) theory is a key part of this analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). scispace.com The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. researchgate.netmyu-group.co.jp A smaller gap suggests the molecule is more polarizable and more reactive. materialsciencejournal.org
The Molecular Electrostatic Potential (MESP) map is a visual tool that illustrates the charge distribution on the molecule's surface. epstem.net It identifies electron-rich regions (negative potential, typically colored red), which are susceptible to electrophilic attack, and electron-poor regions (positive potential, blue), which are prone to nucleophilic attack. materialsciencejournal.orgepstem.net For this compound, negative potential would be expected around the oxygen atoms of the nitro and carbonyl groups, while the aromatic protons and allyl group would exhibit more positive potential.
Interactive Table 2: Predicted Electronic Properties of this compound
This table shows example data derived from DFT calculations. Actual values are dependent on the specific computational method and basis set used.
| Property | Description | Predicted Value (eV) |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | -7.25 |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | -2.15 |
| HOMO-LUMO Gap | Energy difference indicating chemical reactivity | 5.10 |
| Ionization Potential | Energy required to remove an electron | 7.25 |
| Electron Affinity | Energy released when an electron is added | 2.15 |
Computational methods can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in its infrared (IR) and Raman spectra. scirp.org By calculating these frequencies for an optimized geometry, a theoretical spectrum can be generated. These calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are therefore scaled by a factor (e.g., ~0.96) to improve correlation with experimental data. uctm.edu This analysis is invaluable for assigning specific vibrational modes (stretches, bends, torsions) to the observed spectral bands. researchgate.net
Interactive Table 3: Hypothetical Vibrational Frequencies and Assignments for Key Functional Groups
This table illustrates how calculated vibrational frequencies are correlated with specific functional group movements. Data is for illustrative purposes.
| Vibrational Mode | Functional Group | Calculated Frequency (cm⁻¹) (Scaled) | Expected Experimental Region (cm⁻¹) |
| Asymmetric Stretch | NO₂ Group | 1525 | 1560-1515 |
| Symmetric Stretch | NO₂ Group | 1345 | 1355-1335 |
| Stretch | C=O (Ester) | 1720 | 1750-1730 |
| Stretch | C=C (Allyl) | 1645 | 1680-1620 |
| Asymmetric Stretch | C-O (Ester) | 1250 | 1280-1200 |
| Out-of-plane bend | =C-H (Allyl) | 915 | 920-910 |
Reaction Pathway Modeling and Energy Profiles
Theoretical modeling can be used to map the entire energy landscape of a chemical reaction. This involves identifying the structures of reactants, products, any intermediates, and, crucially, the transition states that connect them. researchgate.net By calculating the energy of each of these species, a reaction energy profile can be constructed.
For this compound, one could model potential reactions such as the Claisen rearrangement of the allyl group under thermal conditions or its participation in electrophilic addition reactions. The energy profile reveals the activation energy (the barrier that must be overcome for the reaction to proceed), which is fundamental to understanding the reaction's kinetics. windows.net
Thermodynamic and Kinetic Parameter Predictions
From the outputs of quantum chemical calculations, key thermodynamic parameters can be predicted. nih.gov These include the enthalpy of formation (ΔHf), Gibbs free energy (ΔG), and entropy (S). nrel.gov These values are essential for determining the stability of the molecule and the thermodynamic feasibility of its potential reactions. researchgate.net
Kinetic parameters, such as the rate constant of a reaction, can be estimated using Transition State Theory (TST) combined with the calculated activation energy from the reaction pathway model. researchgate.net These predictions are vital for understanding how fast a reaction will proceed under given conditions.
Interactive Table 4: Illustrative Predicted Thermodynamic Parameters at 298.15 K
This table provides an example of thermodynamic data that can be obtained from computational studies.
| Parameter | Description | Predicted Value |
| Enthalpy of Formation (ΔHf) | Heat change when formed from elements | -250.5 kJ/mol |
| Gibbs Free Energy of Formation (ΔGf) | Spontaneity of formation | -115.2 kJ/mol |
| Entropy (S) | Measure of molecular disorder | 450.8 J/(mol·K) |
| Heat Capacity (Cv) | Heat required to raise temperature | 195.3 J/(mol·K) |
Non-Covalent Interaction (NCI) Analysis and Weak Interactions
Non-covalent interactions (NCIs) are critical in determining the three-dimensional structure, stability, and aggregation properties of molecules. mdpi.com NCI analysis is a computational technique that uses the electron density and its derivatives to identify and visualize weak interactions such as van der Waals forces, hydrogen bonds, and steric repulsion. researchgate.netjussieu.fr
In this compound, NCI analysis could reveal intramolecular interactions between the allyl chain and the nitro or ester groups. For instance, a weak C-H···O hydrogen bond might exist between an allyl proton and an oxygen atom of the nitro group. These subtle interactions can significantly influence the preferred conformation of the molecule and its packing in the solid state. mdpi.com The analysis typically generates 3D isosurfaces where different colors represent different types of interactions (e.g., green for weak van der Waals, blue for stronger hydrogen bonds, and red for steric clashes). researchgate.net
Solvent Effects on Molecular Properties and Reactivity
The environment in which a chemical reaction occurs can profoundly influence its pathway, rate, and outcome. arxiv.org Solvents, far from being inert media, can dramatically alter molecular properties and reactivity through a variety of interactions. weebly.comrsc.org Computational chemistry provides powerful tools to investigate these complex solvent effects, offering molecular-level insights that are often difficult to obtain through experimental means alone. rsc.orgnih.gov These investigations typically employ two main strategies: implicit and explicit solvent models. nih.gov
Implicit models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant, offering a computationally efficient way to approximate bulk solvent effects. arxiv.orgnih.gov Explicit models, on the other hand, involve an atomistic representation of individual solvent molecules, which allows for the study of specific solute-solvent interactions like hydrogen bonding. arxiv.orgnih.gov While more computationally demanding, explicit models can capture effects that continuum models might miss. arxiv.org For a molecule like this compound, with its multiple functional groups, understanding solvent interactions is crucial for predicting its behavior in solution.
Influence on Molecular Properties
The conformational and electronic properties of a flexible molecule such as this compound are expected to be sensitive to the solvent environment. The polarity of the solvent can stabilize or destabilize different conformers, thereby shifting the equilibrium distribution. For instance, a more polar solvent would likely favor the conformer with the largest dipole moment.
Computational studies on related molecules have shown that solvent polarity significantly impacts calculated electronic properties. arxiv.org The dipole moment of a solute molecule, for example, generally increases in more polar solvents due to stabilization of charge separation. Similarly, molecular polarizability can be influenced by the surrounding solvent molecules. The hypothetical data in Table 1 illustrates the expected trend for this compound, where an increase in solvent dielectric constant (ε) leads to a more pronounced induced dipole moment.
Table 1: Hypothetical Influence of Solvent Polarity on Calculated Molecular Properties of this compound This table is illustrative and based on general principles of solvent effects, not on specific experimental or computational data for this compound.
| Solvent | Dielectric Constant (ε) | Calculated Dipole Moment (Debye) | Calculated Polarizability (Bohr³) |
| Gas Phase (Vacuum) | 1.0 | 3.2 | 110.5 |
| Chloroform | 4.8 | 4.1 | 112.8 |
| Acetone | 20.7 | 5.3 | 115.1 |
| Methanol (B129727) | 32.7 | 5.8 | 116.3 |
| Water | 78.4 | 6.5 | 117.9 |
Influence on Reactivity
Solvent effects are critically important for chemical reactivity, influencing reaction kinetics and thermodynamics. rsc.org Solvents can alter reaction rates by orders of magnitude by differentially stabilizing the reactants, transition states, and products. arxiv.orgresearchgate.net Reactions that proceed through highly polar or charged transition states are generally accelerated by polar solvents, which stabilize the transition state more than the less polar reactants. researchgate.net
For this compound, potential reactions could include electrophilic aromatic substitution, reactions at the ester group, or rearrangements involving the allyl group, such as a Claisen-type rearrangement. The mechanism of each of these reactions would be influenced differently by the solvent. For example, a reaction proceeding via a nucleophilic displacement pathway would likely feature a polar transition state and thus be accelerated in polar solvents. researchgate.net
Computational studies on other reactions, like the Claisen rearrangement of allyl ethers, have shown that solvents capable of explicit hydrogen bonding, such as water, can dramatically lower the activation barrier by stabilizing the transition state. arxiv.org While this compound itself is not a hydrogen bond donor, the oxygen atoms of its nitro and ester groups can act as hydrogen bond acceptors, allowing for specific interactions with protic solvents. Table 2 provides a representative example of how reaction rates can be highly dependent on the solvent system, a principle applicable to reactions involving this compound.
Table 2: Representative Solvent Effects on the Relative Rate Constant (k_rel) for a Hypothetical SN2 Reaction
This table illustrates a general principle and is not based on specific data for this compound.
| Solvent | Dielectric Constant (ε) | Relative Rate Constant (k_rel) |
| Hexane | 1.9 | 1 |
| Diethyl Ether | 4.3 | 10 |
| Acetone | 20.7 | 1,000 |
| Acetonitrile | 37.5 | 30,000 |
| Water | 78.4 | 1,000,000 |
Applications and Synthetic Utility of Methyl 2 Allyl 3 Nitrobenzoate As a Building Block
Synthesis of Advanced Organic Intermediates
The strategic disposition of functional groups in methyl 2-allyl-3-nitrobenzoate makes it a potentially valuable precursor for a variety of advanced organic intermediates. The interplay of the electron-withdrawing nitro and ester groups with the reactive allyl chain allows for a diverse set of chemical transformations.
While direct evidence for the use of this compound in the synthesis of pharmaceuticals and agrochemicals is limited, the utility of closely related structural analogues is well-established. For instance, a structurally similar compound, methyl 2-bromomethyl-3-nitrobenzoate, is a key intermediate in the synthesis of Lenalidomide, a potent immunomodulatory drug. google.com The synthesis of Lenalidomide involves the reaction of methyl 2-bromomethyl-3-nitrobenzoate with α-aminoglutarimide hydrochloride. google.com This suggests that this compound could serve as a precursor to such halogenated intermediates, potentially through allylic bromination, thereby providing an alternative synthetic route to these valuable compounds.
Nitroaromatic compounds, in general, are considered important building blocks in the synthesis of pharmaceutically relevant molecules. frontiersin.org The nitro group can be readily reduced to an amino group, a critical functional group in a vast array of bioactive molecules. The allyl group, on the other hand, offers a handle for various chemical modifications, including oxidation, reduction, and addition reactions, to build molecular complexity.
Table 1: Comparison of this compound and a Key Pharmaceutical Precursor
| Compound | Structure | Relevant Application |
| This compound | C11H11NO4 | Potential precursor |
| Methyl 2-bromomethyl-3-nitrobenzoate | C9H8BrNO4 | Intermediate in Lenalidomide synthesis google.com |
The synthesis of complex natural products often relies on the use of versatile building blocks that allow for the stepwise construction of intricate molecular architectures. While no specific examples of the application of this compound in the total synthesis of natural products have been identified in the reviewed literature, its functional group array suggests potential utility in this field. The allyl group, for instance, is a common feature in many natural products and can participate in a variety of carbon-carbon bond-forming reactions, such as cross-metathesis and Heck reactions, to elaborate the molecular skeleton.
Role in Materials Science and Polymer Chemistry
The incorporation of specific organic molecules into polymers can impart unique properties to the resulting materials. The allyl group in this compound presents a potential avenue for its use in polymer chemistry. Allyl compounds can undergo polymerization through various mechanisms, including free radical and transition metal-catalyzed processes. The presence of the aromatic ring and the polar nitro and ester groups could influence the physical and chemical properties of a polymer derived from this monomer, such as its thermal stability, solubility, and refractive index. However, there is currently no available research specifically detailing the polymerization of this compound or the properties of any resulting polymers.
Development of New Reaction Methodologies
The unique electronic and steric environment of this compound makes it an interesting substrate for the development of new synthetic methodologies. The reactivity of the allyl group is known to be influenced by adjacent functional groups. The electron-withdrawing nature of the nitro and ester groups in the ortho and meta positions, respectively, can impact the electron density of the allyl double bond and the allylic C-H bonds. This could lead to altered reactivity in known transformations or enable novel reaction pathways. For example, the specific electronic tuning of the allyl group could be exploited in the development of new stereoselective or regioselective reactions.
Synthesis and Reactivity of Methyl 2 Allyl 3 Nitrobenzoate Derivatives and Analogues
Modifications of the Nitro Group (e.g., reduction to amino, further functionalization)
The nitro group is a strong electron-withdrawing group that significantly influences the reactivity of the aromatic ring. vulcanchem.com One of the most common and synthetically useful transformations of the nitro group is its reduction to an amino group (–NH2). masterorganicchemistry.com This conversion dramatically alters the electronic properties of the molecule, transforming the electron-deficient aromatic ring into an electron-rich one. The resulting amino group is a versatile handle for further functionalization. masterorganicchemistry.com
Reduction of the Nitro Group:
The reduction of aromatic nitro compounds to their corresponding anilines is a well-established transformation in organic synthesis. wikipedia.org Several methods are available, each with its own advantages and substrate compatibility.
Catalytic Hydrogenation: This is often the method of choice for nitro reductions. commonorganicchemistry.com Reagents such as hydrogen gas (H₂) in the presence of a metal catalyst like palladium on carbon (Pd/C) or Raney nickel are highly effective. commonorganicchemistry.com While Pd/C is a common choice, Raney nickel can be advantageous when trying to avoid the dehalogenation of aryl halides. commonorganicchemistry.com
Metal-Mediated Reductions: Easily oxidized metals like iron (Fe), tin (Sn), and zinc (Zn) in the presence of an acid such as hydrochloric acid (HCl) are classic reagents for nitro group reduction. masterorganicchemistry.com Tin(II) chloride (SnCl₂) offers a milder alternative for this transformation. commonorganicchemistry.com
Other Reducing Agents: Sodium sulfide (B99878) (Na₂S) can be a useful alternative when hydrogenation or acidic conditions are not compatible with other functional groups on the substrate. commonorganicchemistry.com It can sometimes selectively reduce one nitro group in the presence of others. commonorganicchemistry.com For aliphatic nitro compounds, lithium aluminum hydride (LiAlH₄) is effective, but it tends to produce azo compounds from aromatic nitro compounds. commonorganicchemistry.com
The resulting methyl 2-allyl-3-aminobenzoate is a key intermediate. The amino group, being a strong activating group, directs electrophilic aromatic substitution to the ortho and para positions. masterorganicchemistry.com
Further Functionalization of the Amino Group:
The newly formed amino group can be further modified to introduce a wide array of functionalities.
Amide Formation: The amine can be acylated using acid chlorides or anhydrides to form amides. This transformation is often used as a protecting strategy to moderate the high reactivity of the amino group and to make it compatible with a wider range of reaction conditions. masterorganicchemistry.com
Diazotization: The primary aromatic amine can be converted to a diazonium salt using nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) and a strong acid. The diazonium group is an excellent leaving group and can be displaced by a variety of nucleophiles in Sandmeyer-type reactions, allowing for the introduction of halogens, cyano groups, and hydroxyl groups.
Alkylation and Arylation: The nitrogen atom can be alkylated or arylated to form secondary or tertiary amines, respectively.
Table 1: Common Reagents for the Reduction of Aromatic Nitro Groups
| Reagent/Catalyst | Conditions | Advantages | Potential Drawbacks |
| H₂/Pd-C | Catalytic | High efficiency, clean reaction | Can reduce other functional groups (e.g., alkenes, alkynes) |
| Fe/HCl | Stoichiometric | Inexpensive, robust | Requires acidic conditions, generates iron sludge |
| SnCl₂ | Stoichiometric | Mild conditions | Can be sensitive to other functional groups |
| Zn/AcOH | Stoichiometric | Mild acidic conditions | Can reduce other functional groups |
| Na₂S | Stoichiometric | Useful for selective reductions | Can be less efficient than other methods |
Modifications of the Allyl Group (e.g., saturation, oxidation, halogenation, cyclization)
The allyl group (–CH₂–CH=CH₂) is a versatile functional handle that can undergo a variety of transformations at both the double bond and the allylic position. iupac.orgwikipedia.org
Saturation:
The double bond of the allyl group can be readily saturated to an n-propyl group through catalytic hydrogenation. This is typically achieved using hydrogen gas (H₂) and a catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO₂). This modification removes the reactivity associated with the alkene, which can be desirable in certain applications to enhance stability.
Oxidation:
The allyl group is susceptible to oxidation at both the double bond and the allylic C-H bonds. wikipedia.org
Oxidation of the Double Bond: The alkene can be oxidized to form various products. For instance, epoxidation with a peroxy acid like m-chloroperoxybenzoic acid (m-CPBA) would yield an epoxide. Dihydroxylation using osmium tetroxide (OsO₄) or cold, dilute potassium permanganate (B83412) (KMnO₄) would produce a diol. Oxidative cleavage of the double bond with ozone (O₃) followed by a reductive or oxidative workup can lead to the formation of aldehydes or carboxylic acids, respectively.
Allylic Oxidation: The C-H bonds at the position adjacent to the double bond (the allylic position) are weaker than typical sp³ C-H bonds and are therefore more susceptible to oxidation. wikipedia.org Reagents like selenium dioxide (SeO₂) can be used to introduce a hydroxyl group at the allylic position, forming an allylic alcohol. wikipedia.org
Halogenation:
Addition to the Double Bond: The alkene can react with halogens (e.g., Br₂, Cl₂) to form a dihaloalkane via an electrophilic addition mechanism.
Allylic Halogenation: Under specific conditions, halogenation can occur at the allylic position. N-Bromosuccinimide (NBS) in the presence of a radical initiator (like AIBN or light) is a common reagent for the selective bromination of the allylic position, proceeding through a free-radical mechanism. chemistnotes.com This introduces a halogen that can serve as a leaving group for subsequent nucleophilic substitution reactions. chemistnotes.com
Cyclization:
The allyl group can participate in various intramolecular cyclization reactions, often catalyzed by transition metals. sioc-journal.cnthieme-connect.de For example, palladium-catalyzed intramolecular Heck reactions can be envisioned if a suitable halide is present on the aromatic ring. The allyl group can also participate in cyclization reactions involving the ortho-nitro or a derived amino group, leading to the formation of nitrogen-containing heterocyclic systems. researchgate.netresearchgate.net For instance, reductive cyclization strategies have been employed to synthesize isoquinolinone derivatives from related nitrobenzoate structures. researchgate.net
Table 2: Representative Modifications of the Allyl Group
| Reaction Type | Reagents | Product Functional Group |
| Saturation | H₂, Pd/C | Alkane (n-propyl) |
| Epoxidation | m-CPBA | Epoxide |
| Dihydroxylation | OsO₄, NMO | Diol |
| Oxidative Cleavage | 1. O₃; 2. DMS | Aldehyde |
| Allylic Oxidation | SeO₂ | Allylic alcohol |
| Allylic Bromination | NBS, light | Allylic bromide |
Modifications of the Ester Group (e.g., hydrolysis to acid, transesterification, amide formation)
The methyl ester group (–COOCH₃) is another key site for chemical modification, providing access to carboxylic acids, other esters, and amides.
Hydrolysis to Carboxylic Acid:
The ester can be hydrolyzed to the corresponding carboxylic acid, 2-allyl-3-nitrobenzoic acid, under either acidic or basic conditions. Basic hydrolysis, or saponification, is often preferred as it is typically irreversible. This involves treating the ester with an aqueous base like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), followed by an acidic workup to protonate the carboxylate salt. The resulting carboxylic acid is a valuable intermediate for further reactions, such as the formation of acid chlorides or coupling reactions.
Transesterification:
Transesterification involves the conversion of one ester to another by reacting it with an alcohol in the presence of an acid or base catalyst. For example, reacting methyl 2-allyl-3-nitrobenzoate with ethanol (B145695) in the presence of sulfuric acid would yield ethyl 2-allyl-3-nitrobenzoate. This allows for the introduction of different alkyl or aryl groups into the ester functionality, which can be used to modulate the compound's physical and biological properties.
Amide Formation:
The ester can be converted directly to an amide by reacting it with a primary or secondary amine. This reaction, known as aminolysis, can sometimes be slow and require heating or the use of a catalyst. worktribe.com A more common approach is to first hydrolyze the ester to the carboxylic acid, convert the acid to a more reactive acyl chloride (e.g., using thionyl chloride, SOCl₂), and then react the acyl chloride with the desired amine. Alternatively, direct coupling of the carboxylic acid with an amine can be achieved using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or newer reagents like HATU. More recently, methods using trimethylaluminum (B3029685) (AlMe₃) or its adducts have been shown to be effective for the direct conversion of esters to amides. researchgate.net
Table 3: Transformations of the Ester Group
| Transformation | Reagents | Product Functional Group |
| Hydrolysis | NaOH (aq), then H₃O⁺ | Carboxylic acid |
| Transesterification | R'OH, H⁺ or OR'⁻ | Ester (–COOR') |
| Amide Formation | 1. NaOH; 2. SOCl₂; 3. R'R''NH | Amide (–CONR'R'') |
| Direct Amidation | R'R''NH, AlMe₃ | Amide (–CONR'R'') |
Ring Substitutions and Modifications of the Aromatic Core
The aromatic ring of this compound is substituted with both an electron-withdrawing nitro group and an electron-withdrawing ester group, making it relatively deactivated towards electrophilic aromatic substitution. msu.edu The directing effects of these groups would primarily favor substitution at the C5 position (meta to both groups). aiinmr.com However, the allyl group is generally considered a weak activating group. google.com
Further substitution on the aromatic ring is challenging but can be achieved under forcing conditions or by modifying the existing substituents to alter their electronic effects. For instance, as mentioned previously, reducing the nitro group to an amino group would strongly activate the ring towards electrophilic substitution, directing incoming electrophiles to the positions ortho and para to the amine. masterorganicchemistry.com
Halogenation (e.g., bromination or chlorination) of the activated ring (with an amino group) could be achieved under milder conditions. Friedel-Crafts alkylation and acylation would also be more feasible on the activated ring.
Decarboxylative cross-coupling reactions represent another avenue for modifying the aromatic core. acs.org This would involve first hydrolyzing the ester to the carboxylic acid. The carboxyl group can then be replaced with other functionalities, such as a halogen, through reactions like the Hunsdiecker reaction or more modern palladium-catalyzed decarboxylative coupling methods. acs.org
Stereoselective Synthesis of Chiral Derivatives
The structure of this compound is achiral. However, many of the modifications described above can introduce stereocenters, making the stereoselective synthesis of chiral derivatives an important consideration.
From the Allyl Group: Asymmetric modifications of the allyl group are a primary route to chiral derivatives.
Asymmetric Epoxidation: The Sharpless asymmetric epoxidation could be applied if the allyl group were first converted to an allylic alcohol.
Asymmetric Dihydroxylation: The Sharpless asymmetric dihydroxylation can convert the alkene into a chiral diol with high enantioselectivity.
Asymmetric Hydrogenation: Chiral catalysts can be used for the enantioselective hydrogenation of the double bond, although creating a stereocenter from this specific substrate would require the double bond to be appropriately substituted.
Asymmetric Allylation: While not a modification of the existing molecule, related chiral structures can be built using asymmetric allylation reactions. For example, iridium-catalyzed asymmetric allylation using chiral ligands like (S)-SEGPHOS has been used to create chiral homoallylic alcohols. beilstein-journals.org
From Reactions at Other Positions: Introduction of substituents on the aromatic ring or on side chains derived from the functional groups can also create stereocenters. If a new substituent creates a chiral center, and the starting material is chiral (having been modified, for example, at the allyl group), then diastereoselective reactions can be employed to control the formation of the new stereocenter. For example, 1,3-dipolar cycloaddition reactions with C,N-cyclic azomethine imines have been used to create chiral tetrahydroisoquinoline derivatives. nih.gov
The synthesis of enantiomerically pure compounds is often crucial in pharmaceutical research, as different enantiomers of a chiral drug can have vastly different biological activities. The use of chiral catalysts and auxiliaries is key to achieving high levels of stereocontrol in these syntheses. google.com
Conclusions and Future Research Trajectories
Summary of Current Research Landscape and Gaps
The current body of scientific literature contains a wealth of information on the synthesis and reactivity of nitroaromatic compounds and allylic systems individually. nih.govworktribe.com Nitroaromatics are foundational in the production of dyes, polymers, and pharmaceuticals, with their synthesis, primarily through electrophilic nitration, being a cornerstone of industrial chemistry. nih.gov However, traditional nitration methods using mixed acids often suffer from a lack of regioselectivity, presenting a significant challenge when precise substitution patterns are required. nih.gov
A critical gap in the current research landscape is the specific investigation of Methyl 2-allyl-3-nitrobenzoate. While synthetic routes to related isomers and precursors, such as methyl 3-nitrobenzoate and various functionalized nitrobenzenes, are well-documented, dedicated studies on the 2-allyl-3-nitro isomer are conspicuously absent. oregonstate.edu The synthesis of this specific molecule is non-trivial due to the challenge of achieving regioselective nitration on an already substituted benzene (B151609) ring. nih.govnumberanalytics.com The directing effects of the existing allyl and methyl ester groups would need to be carefully managed to favor the desired 3-nitro substitution.
Furthermore, the reactivity of this bifunctional molecule, where the allyl and nitro groups could potentially interact or provide orthogonal reaction sites, remains uncharted territory. Research on allylic nitro compounds has shown that the nitro group can act as a leaving group in nucleophilic substitutions or participate in complex cyclizations, highlighting the versatile, yet unstudied, potential of this system. nih.govresearchgate.net The absence of detailed spectroscopic and crystallographic data for this compound further underscores the nascent stage of research on this compound.
Emerging Methodologies and Techniques Applicable to this compound Research
Future research into this compound will benefit significantly from a host of emerging methodologies in both synthesis and characterization.
Advanced Synthetic Methods: To overcome the challenge of regioselectivity in its synthesis, modern techniques offer promising alternatives to classical nitration. nih.gov
Catalytic and Catalyst-Free Nitration: The use of solid-acid catalysts like zeolites, or catalyst-free systems using dilute aqueous nitric acid, can offer greener and more selective routes. nih.gov
Ipso-Nitration: This strategy, involving the nitration of an aryl boronic acid or other precursor group at a specific position, provides excellent regiocontrol and could be a key method for installing the nitro group at the C-3 position. orgchemres.orgrsc.org
Transition-Metal Catalysis: Palladium-catalyzed cross-coupling reactions are a powerful tool for creating C-C bonds and could be employed to introduce the allyl group onto a pre-functionalized nitrobenzoate ring with high precision. organic-chemistry.org Recent advances in copper-catalyzed reactions of nitro-allyl derivatives also present novel pathways for functionalization. qmul.ac.ukacs.org
Advanced Characterization and Computational Techniques: A thorough understanding of the compound's properties requires a combination of advanced analytical and computational methods.
Spectroscopic and Spectrometric Analysis: Comprehensive characterization using 1D and 2D Nuclear Magnetic Resonance (NMR), high-resolution mass spectrometry (HRMS), and infrared (IR) spectroscopy will be essential to confirm its structure. oregonstate.edunih.gov Advanced GC-MS techniques involving derivatization can be employed for sensitive detection and identification. nih.govresearchgate.net
Computational Chemistry: Density Functional Theory (DFT) and other computational methods can provide deep insights into the molecule's electronic structure, molecular orbital distributions (HOMO-LUMO), and predicted spectroscopic signatures. researchgate.net Such studies can rationalize its reactivity, predict its potential for nonlinear optical (NLO) properties, and guide the design of synthetic pathways and novel applications. researchgate.net
| Methodology/Technique | Potential Application to this compound | Key Advantage | Reference |
|---|---|---|---|
| Ipso-Nitration | Regioselective synthesis by nitrating a precursor like an arylboronic acid. | High regioselectivity, avoiding isomeric mixtures. | orgchemres.orgrsc.org |
| Palladium-Catalyzed Cross-Coupling | Introduction of the allyl group to a pre-nitrated benzene ring. | High functional group tolerance and reaction efficiency. | organic-chemistry.org |
| Copper-Catalyzed Borylation | Functionalization of the allylic nitro system for further diversification. | Novel reactivity for a previously challenging transformation. | qmul.ac.ukacs.org |
| Density Functional Theory (DFT) | Predicting electronic structure, reactivity, and spectroscopic properties. | Provides theoretical foundation to guide experimental work. | researchgate.net |
| Advanced GC-MS | Trace analysis and structural elucidation of the compound and its derivatives. | High sensitivity and detailed fragmentation data for identification. | nih.govresearchgate.net |
Potential for Novel Applications and Interdisciplinary Studies
The bifunctional nature of this compound makes it a prime candidate for a range of applications, fostering interdisciplinary research across chemistry, materials science, and biology.
Polymer Chemistry: The allyl group is a versatile handle for polymerization. This could enable the creation of novel polymers where the nitrobenzoate moiety is a repeating side chain, potentially leading to materials with unique optical or electronic properties. nih.gov Functionalized polymers are increasingly used in advanced sensor applications. rsc.org
Materials Science and Sensing: Nitroaromatic compounds are well-known for their ability to quench fluorescence, a property heavily utilized in chemical sensors for detecting explosives. nih.govmdpi.com this compound could be incorporated into larger fluorescent molecules or metal-organic frameworks (MOFs) to act as a sensitive detection agent. nih.gov The allyl group provides a convenient anchor point for grafting the molecule onto surfaces or into polymer matrices for the development of advanced functional materials. researchgate.net
Synthetic and Medicinal Chemistry: The nitro group is a highly versatile functional group that can be readily reduced to an amine, opening up a vast chemical space for derivatization. sci-hub.se This makes this compound a potentially valuable intermediate for the synthesis of complex nitrogen-containing heterocycles, which are common scaffolds in pharmaceuticals. mit.edu While many nitro-containing compounds have therapeutic applications, others are studied for their specific biological interactions, such as the effect of 4-nitrobenzoate (B1230335) on parasitic growth. researchgate.netresearchgate.net
Strategic Directions for Advanced Research in Allyl-Nitrobenzoate Chemistry
To unlock the full potential of this compound and related compounds, a focused and strategic research effort is required. The following directions are proposed:
Establish Robust Synthetic Pathways: The foremost priority is the development of a reliable, scalable, and regioselective synthesis of this compound. A comparative study of different nitration techniques and cross-coupling strategies would be highly valuable.
Systematic Reactivity Profiling: A comprehensive investigation into the chemical reactivity of the molecule is crucial. This should include exploring the orthogonal reactivity of the allyl and nitro groups. Key areas of study would be the transformations of the allyl group (e.g., epoxidation, hydroboration, metathesis) and reactions of the nitroaromatic system (e.g., nucleophilic aromatic substitution, reduction to the amine).
Exploration of Derivative Libraries: Leveraging the established synthetic route, a library of derivatives should be created by modifying both the allyl and nitrobenzoate moieties. For instance, the reduction of the nitro group to an amine, followed by N-functionalization, would yield a diverse set of compounds for screening.
Structure-Property Relationship Studies: A concerted effort combining experimental analysis and computational modeling should be undertaken to build a clear understanding of how the molecule's structure dictates its physical, chemical, and potentially biological properties. This includes studying how substitutions on the ring affect the electronic properties and reactivity of the functional groups.
Targeted Application Development: Based on the fundamental properties discovered, research should pivot towards targeted applications. This could involve designing and testing novel polymers for materials science, developing fluorescent probes for sensing applications, or screening derivative libraries for biological activity in collaboration with pharmacologists and biochemists.
By pursuing these strategic directions, the scientific community can move from the current state of limited knowledge to a comprehensive understanding of this compound, paving the way for its use as a versatile building block in science and technology.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Methyl 2-allyl-3-nitrobenzoate, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves nitration and esterification steps. For example, nitration of methyl benzoate derivatives can be achieved using mixed acids (e.g., HNO₃/H₂SO₄) under controlled temperatures (0–5°C). Allylation may proceed via nucleophilic substitution using allyl halides in the presence of a base like K₂CO₃ in acetone, as seen in analogous procedures . Optimization should focus on solvent choice (polar aprotic solvents enhance reactivity), stoichiometry (excess allylating agent), and purification via recrystallization (e.g., methanol/water mixtures) to improve yield and purity .
Q. How can researchers confirm the structural identity and purity of this compound?
- Methodological Answer : Use a combination of spectroscopic techniques:
- ¹H/¹³C NMR : Look for characteristic shifts, such as allyl proton resonances (δ 5.0–6.0 ppm) and nitro group deshielding effects.
- FT-IR : Confirm ester C=O stretching (~1700 cm⁻¹) and nitro group absorption (~1520–1350 cm⁻¹).
- TLC : Monitor reaction progress using ethyl acetate/hexane systems (Rf ~0.4–0.6) .
- Melting Point : Compare with literature values to assess purity .
Q. What safety protocols are essential when handling this compound?
- Methodological Answer : Although direct safety data for this compound are limited, analogous nitroaromatic esters (e.g., Methyl 2-nitrobenzoate) require:
- PPE : Gloves, goggles, and lab coats to avoid skin/eye contact.
- Ventilation : Use fume hoods to prevent inhalation of vapors.
- Storage : In airtight containers away from ignition sources, as nitro groups may pose explosion risks under extreme conditions .
Advanced Research Questions
Q. How can computational methods aid in predicting the reactivity of this compound in Diels-Alder or click chemistry?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model frontier molecular orbitals (HOMO-LUMO gaps) to predict regioselectivity in cycloadditions. For example, the electron-withdrawing nitro group activates the benzoate ring for nucleophilic attacks, while the allyl group serves as a dienophile in Diels-Alder reactions. Software like Gaussian or ORCA can simulate transition states .
Q. What strategies resolve contradictions in spectroscopic data for nitroaromatic esters during characterization?
- Methodological Answer : Discrepancies in NMR or IR data often arise from solvent effects or impurities. Solutions include:
- Deuteration Studies : Use D₂O to identify exchangeable protons.
- X-ray Crystallography : Resolve ambiguous structures using SHELX for refinement and ORTEP-3 for visualization .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formulas to rule out byproducts .
Q. How can this compound be utilized in synthesizing bioactive heterocycles (e.g., indoles or benzodiazepines)?
- Methodological Answer : The nitro group can be reduced to an amine (e.g., using H₂/Pd-C) for subsequent cyclization. For example:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
